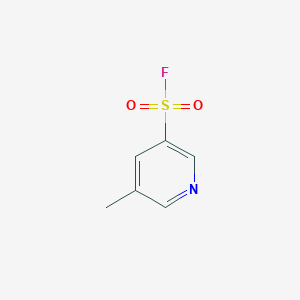

5-Methylpyridine-3-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6FNO2S |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

5-methylpyridine-3-sulfonyl fluoride |

InChI |

InChI=1S/C6H6FNO2S/c1-5-2-6(4-8-3-5)11(7,9)10/h2-4H,1H3 |

InChI Key |

KISPULJHBMNANP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)S(=O)(=O)F |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 5 Methylpyridine 3 Sulfonyl Fluoride and Analogous Systems

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click reaction, prized for its efficiency, reliability, and modularity in constructing complex molecular architectures. bldpharm.com The core of SuFEx chemistry lies in the unique characteristics of the sulfur(VI)-fluoride (S-F) bond. nih.govsigmaaldrich.com While exceptionally stable and inert under a wide range of conditions—including oxidation, reduction, and thermolysis—the S-F bond can be controllably activated to react with nucleophiles. nih.govnih.gov This latent reactivity is the key to its success. nih.gov

The thermodynamic stability of sulfonyl fluorides is significantly greater than other sulfonyl halides. bldpharm.com For instance, the homolytic bond dissociation energy for the S-F bond in SO₂F₂ is approximately 90.5 kcal/mol, substantially higher than the ~46 kcal/mol for the S-Cl bond in SO₂Cl₂. bldpharm.com This robustness prevents unwanted side reactions and allows the sulfonyl fluoride moiety to be carried through various synthetic steps, a property known as orthogonality. nih.govresearchgate.net This ensures that the sequential decoration of molecules with diverse functional groups can be highly controlled. nih.gov

The SuFEx reaction is characterized by the selective activation of the high oxidation state sulfur center, enabling an exchange reaction with an incoming nucleophile. nih.gov This process proceeds under metal-free conditions and is often accelerated by bases or specific catalysts, making it highly compatible with biological systems. nih.govuga.edu A key advantage of SuFEx is its ability to utilize common functional groups like amines and aryl alcohols, often eliminating the need for pre-functionalization steps required by other click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govuga.edu The combination of stability and controlled reactivity allows SuFEx to be used alongside other click chemistries, such as CuAAC, for highly selective and orthogonal post-polymerization modifications. acs.org

While the S-F bond is kinetically stable, its reactivity can be unleashed through catalysis, most commonly by bases which activate either the sulfonyl fluoride electrophile or the incoming nucleophile.

Organic bases are frequently employed to facilitate the SuFEx reaction. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic amidine base, is a highly effective catalyst for activating S-F bonds, particularly in silicon-mediated reactions. nih.gov In reactions involving unprotected phenols, DBU can act as both a catalyst and an acid scavenger, deprotonating the phenol (B47542) to generate a more reactive phenolate (B1203915) nucleophile. nih.govd-nb.info

Recent studies have highlighted the role of nucleophilic catalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt), in expanding the scope of SuFEx reactions, particularly for the formation of sulfonamides and sulfamates from amines. researchgate.netnih.gov In this mechanism, the base (e.g., an amine like DIPEA) first deprotonates HOBt. The resulting OBt⁻ anion then acts as a potent nucleophile, attacking the electrophilic sulfur center of the sulfonyl fluoride. This displaces the fluoride ion and forms a highly reactive sulfonimidate intermediate. This intermediate is then rapidly intercepted by the amine nucleophile to yield the final sulfonamide product, regenerating the HOBt catalyst in the process. researchgate.net This catalytic cycle is particularly effective for coupling sterically hindered substrates. nih.gov

| Catalyst/Base | Role | Applicable Reaction | Reference |

| DBU | Activates S-F bond; acts as acid scavenger | Si-mediated SuFEx; Si-free SuFEx with phenols | nih.govnih.gov |

| HOBt | Nucleophilic catalyst | Amidation of sulfonyl fluorides | researchgate.netnih.gov |

| BEMP | Organosuperbase catalyst | Exchange with silylated nucleophiles | nih.gov |

| Ca(NTf₂)₂/DABCO | Lewis acid/Lewis base combination | Synthesis of sulfamides and sulfonamides | nih.gov |

Hydrogen bonding plays a critical, albeit sometimes subtle, role in modulating the reactivity of sulfonyl fluorides. In biological contexts, the activation of an otherwise inert S-F bond can be achieved through precisely oriented hydrogen bonds from amino acid residues within a protein's binding pocket. oup.comoup.com This interaction increases the electrophilicity of the sulfur atom, priming it for attack by a nearby nucleophilic residue. oup.com

In the context of N-S bond formation with amine nucleophiles, theoretical studies suggest that the transition state is significantly stabilized by the formation of a hydrogen bond between the amine proton and the fluorine atom (N-H···F). chemrxiv.org This interaction facilitates the concerted deprotonation of the nucleophile as the new N-S bond forms and the S-F bond breaks. chemrxiv.org This stabilization lowers the activation energy of the reaction. The fluoride leaving group is further stabilized in aqueous or protic environments by forming structures like the symmetric bifluoride ion ([F-H-F]⁻), which suppresses the reverse reaction. bldpharm.comsigmaaldrich.com

A significant acceleration of the SuFEx reaction is achieved by introducing a silicon-based reagent into the reaction mixture. nih.gov The mechanistic basis for this enhancement is the irreversible trapping of the fluoride leaving group by the silicon species. The formation of a silicon-fluoride (Si-F) bond is an exceptionally strong driving force for the reaction, as the Si-F bond is the strongest covalent single bond known (BDE ≈ 135 kcal/mol). nih.govd-nb.infooup.com

In reactions involving silyl-protected nucleophiles (e.g., silyl (B83357) ethers), the silicon group is transferred from the nucleophile to the fluoride ion during the reaction. nih.gov For unprotected nucleophiles like alcohols or phenols, a silicon additive such as hexamethyldisilazane (B44280) (HMDS) or tetramethyldisiloxane (TMDS) can be used. researchgate.netoup.comnih.gov These additives serve a dual purpose: they can act as activating agents for hydroxyl groups and as efficient scavengers for the fluoride ion generated during the catalytic cycle. oup.com By sequestering the fluoride as a stable silyl fluoride (e.g., TMS-F), the equilibrium is shifted strongly towards the products, leading to rapid and high-yielding transformations, often referred to as "accelerated SuFEx". nih.govnih.gov

Aryl and heteroaryl sulfonyl fluorides, including 5-methylpyridine-3-sulfonyl fluoride, exhibit broad reactivity with a variety of nucleophiles, making them versatile connectors in synthesis. The reaction conditions can often be tuned to favor reaction with specific nucleophiles.

O-Nucleophiles (Phenols and Alcohols): Phenols are excellent nucleophiles for SuFEx, reacting readily, especially when activated by a base to form the corresponding phenolate. nih.gov The reaction proceeds efficiently with a wide range of substituted phenols. researchgate.net While less reactive than phenols, alcohols can also participate in SuFEx, though sometimes requiring more forcing conditions or specific activation. rsc.org

N-Nucleophiles (Amines): Primary and secondary amines react with sulfonyl fluorides to form stable sulfonamides. nih.govnih.gov This reaction is fundamental to many applications in medicinal chemistry and bioconjugation. Sulfonyl fluorides are known to react with the nucleophilic side chains of various amino acids, including the primary amines of lysine (B10760008) and arginine, and the imidazole (B134444) nitrogen of histidine. bldpharm.comenamine.net

S- and C-Nucleophiles: Thiols can also serve as effective nucleophiles in SuFEx reactions. Furthermore, under strongly basic conditions (e.g., using LiHMDS), carbon pronucleophiles derived from esters, amides, and nitriles can attack sulfonyl fluorides to form C-S bonds, yielding α-sulfonylated products. researchgate.net

The table below summarizes the scope of SuFEx reactions with various phenol nucleophiles, demonstrating the versatility of the transformation.

| Phenol Derivative | Product Yield (%) | Reference |

| Phenol | 95 | researchgate.net |

| 4-Methoxyphenol | 99 | researchgate.net |

| 4-Nitrophenol | 99 | researchgate.net |

| 3,5-Dimethylphenol | 98 | researchgate.net |

| 3-Pyridinol | 82 | nih.gov |

| Resorcinol | 99 | researchgate.net |

| Bisphenol A | 99 | researchgate.net |

Base-Catalyzed Activation of Sulfonyl Fluorides in SuFEx

Radical Pathways Involving Sulfonyl Fluorides

While traditionally viewed as electrophiles, sulfonyl fluorides can be converted into sulfur(VI) radicals, a transformation that significantly broadens their synthetic utility. nih.govdntb.gov.ua This conversion is challenging due to the high dissociation energy of the S(VI)-F bond and high reduction potentials. nih.govresearchgate.net However, recent advancements, particularly in photoredox catalysis, have provided effective platforms to access these reactive intermediates. nih.govdntb.gov.ua

The generation of S(VI) radicals from sulfonyl fluorides or their precursors is a key step in initiating novel radical-mediated transformations. rsc.org A prevalent strategy involves the reduction of precursors like sulfuryl chlorofluoride (FSO2Cl) using a photocatalyst. acs.orgthieme-connect.de In this process, an excited photocatalyst reduces FSO2Cl, leading to the formation of a fluorosulfonyl radical (FSO2•) and a chloride anion. acs.orgthieme-connect.de

Another innovative approach utilizes cooperative organosuperbase activation and photoredox catalysis to convert traditionally electrophilic sulfonyl fluorides into S(VI) radicals. nih.govresearchgate.net This dual activation strategy overcomes the inherent stability of the S(VI)-F bond, enabling their participation in radical reactions. nih.govresearchgate.net Furthermore, alkynyl sulfonyl fluorides have been identified as valuable bifunctional reagents that can serve as both radical trapping agents and precursors for the FSO2• radical under thermal initiation with agents like AIBN. d-nb.infonih.gov In this mechanism, an initiator-derived radical adds to the alkyne, which is followed by fragmentation to release the fluorosulfonyl radical, propagating the radical chain. d-nb.info

Visible-light photoredox catalysis has become a cornerstone for generating radicals from sulfonyl fluorides under mild conditions. mdpi.comchemrxiv.org The general mechanism involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. researchgate.netacs.org The excited-state photocatalyst is a potent reductant that can engage in a single-electron transfer (SET) with a sulfonyl fluoride precursor, such as FSO2Cl, to generate the fluorosulfonyl radical. acs.orgthieme-connect.de

This catalytic cycle allows for the efficient generation of S(VI) radicals, which can then participate in a variety of transformations. nih.govresearchgate.net These include the difunctionalization of unactivated olefins and alkynes, alkene ligation, and allylic C-H fluorosulfonylation. nih.govchemrxiv.orgnih.govresearchgate.net For instance, in the aminofluorosulfonylation of unactivated olefins, photoredox-catalyzed proton-coupled electron transfer (PCET) is used to generate an initial amidyl radical, which subsequently leads to the formation of alkyl and sulfonyl radicals in a cascade process. nih.gov The versatility of photoredox catalysis stems from its mild reaction conditions and high functional group tolerance, enabling complex molecular architectures to be accessed. mdpi.comchemrxiv.org

A significant application of photoredox-generated S(VI) radicals is the chloro-fluorosulfonyl difunctionalization of alkynes. researchgate.netnih.gov This reaction provides access to β-chloro alkenylsulfonyl fluorides (BCASF), which are powerful and versatile synthetic hubs. researchgate.netnih.gov The process is typically initiated by the photoredox-catalyzed generation of a fluorosulfonyl radical (FSO2•) from sulfuryl chlorofluoride (FSO2Cl). thieme-connect.de

The proposed mechanism involves the following key steps:

Generation of the FSO2• radical via SET from the excited photocatalyst to FSO2Cl.

Addition of the FSO2• radical to the alkyne triple bond, forming a vinyl radical intermediate.

Trapping of the vinyl radical by a chlorine source, often from the FSO2Cl starting material or the photocatalyst system, to yield the final β-chloro alkenylsulfonyl fluoride product.

This transformation is notable for its ability to construct multifunctional molecules that can undergo a variety of subsequent transformations. nih.gov The chloride and sulfonyl fluoride moieties can be selectively functionalized; for example, the chloride can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) while the sulfonyl fluoride group remains intact for later modification via SuFEx chemistry. researchgate.netnih.gov

The table below summarizes the results for the radical chloro-fluorosulfonylation of various alkynes.

| Alkyne Substrate | Photocatalyst | Solvent | Product | Yield (%) |

| Phenylacetylene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | DCE | (E)-2-chloro-2-phenylethene-1-sulfonyl fluoride | 85% |

| 1-Octyne | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | DCE | (E)-1-chloro-1-octene-2-sulfonyl fluoride | 72% |

| 4-Ethynyltoluene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | DCE | (E)-2-chloro-2-(p-tolyl)ethene-1-sulfonyl fluoride | 88% |

| 1-ethynyl-4-methoxybenzene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | DCE | (E)-2-chloro-2-(4-methoxyphenyl)ethene-1-sulfonyl fluoride | 91% |

Data compiled from representative studies on radical difunctionalization of alkynes. thieme-connect.deresearchgate.net

Electrophilic Character of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is characterized by a highly electrophilic sulfur(VI) center, making it susceptible to attack by nucleophiles. nih.gov This reactivity is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that leverage the unique stability-reactivity balance of the S-F bond. acs.orgnih.gov Unlike sulfonyl chlorides, which are often prone to hydrolysis and reductive collapse, sulfonyl fluorides are significantly more stable in aqueous environments yet can be activated for efficient reaction with nucleophiles under specific conditions. nih.govacs.org

The reaction of a sulfonyl fluoride with a nucleophile proceeds via a nucleophilic substitution mechanism at the sulfur atom. The process is generally considered to be an addition-elimination pathway.

Nucleophilic Attack: A nucleophile (e.g., an amine, phenoxide, or alkoxide) attacks the electrophilic sulfur atom of the R-SO2F moiety. nih.gov This leads to the formation of a transient, hypervalent sulfur intermediate, often depicted as a trigonal bipyramidal species (a sulfuranide dioxide). nih.gov

Fluoride Elimination: This intermediate then collapses, eliminating the fluoride ion, which is a good leaving group, to form a new, stable S-Nu bond.

This transformation is often facilitated by a base or a catalyst to activate the nucleophile or the sulfonyl fluoride itself. nih.govacs.org The reliability of this exchange reaction allows for the efficient construction of sulfonamides, sulfamates, and sulfonic esters from a common sulfonyl fluoride precursor. acs.orgresearchgate.net This reactivity has been extensively used in chemical biology for the covalent modification of proteins, where nucleophilic residues like lysine and tyrosine attack the sulfonyl fluoride warhead. acs.orgnih.gov

The reactivity of the sulfonyl fluoride moiety is highly tunable and is significantly influenced by both steric and electronic factors of the attached organic scaffold. nih.govresearchgate.net

Electronic Factors: The electrophilicity of the sulfur atom is modulated by the electronic properties of the substituents on the aryl ring (in the case of arylsulfonyl fluorides).

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN), increase the partial positive charge on the sulfur atom. This enhances its electrophilicity, leading to a faster reaction rate with nucleophiles. nih.gov

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or methyl (-CH3), decrease the electrophilicity of the sulfur center, resulting in slower reaction rates. nih.gov

Steric Factors: Steric hindrance around the sulfonyl fluoride group can impede the approach of a nucleophile, thereby decreasing the reaction rate. For example, ortho-substituents on an aryl sulfonyl fluoride can sterically shield the sulfur atom, slowing down the nucleophilic attack. Studies have shown that 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit high metabolic stability, in part due to steric protection of the reactive center. researchgate.net

The following table demonstrates the effect of electronic substitutions on the reactivity of aryl sulfonyl fluorides with a model nucleophile.

| Aryl Sulfonyl Fluoride Substituent | Relative Rate of Reaction | Electronic Effect |

| 4-Nitro | Highest | Strong Electron-Withdrawing |

| 4-Cyano | High | Electron-Withdrawing |

| 4-Chloro | Moderate | Weak Electron-Withdrawing |

| Unsubstituted (Hydrogen) | Reference | Neutral |

| 4-Methyl | Low | Electron-Donating |

| 4-Methoxy | Lowest | Strong Electron-Donating |

This table illustrates the general trend of reactivity based on the electronic nature of substituents as described in the literature. nih.gov

This predictable modulation of reactivity allows for the rational design of sulfonyl fluoride-based probes and inhibitors with tailored reactivity profiles for specific biological targets or synthetic applications. nih.gov

Influence of Steric and Electronic Factors on Chemical Reactivity

Modulation of Reactivity through Electronic Properties of the Pyridine (B92270) Ring System

The reactivity of sulfonyl fluorides is significantly influenced by the electronic characteristics of the aromatic or heteroaromatic ring to which the sulfonyl fluoride moiety is attached. In the case of pyridine-sulfonyl fluorides, such as this compound, the inherent electronic nature of the pyridine ring and the effect of its substituents play a crucial role in modulating the electrophilicity of the sulfur atom.

Electron-withdrawing groups (EWGs) on the pyridine ring enhance the electrophilicity of the sulfonyl fluoride group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its reactivity. In this compound, the methyl group at the 5-position is a weak electron-donating group. It slightly increases the electron density of the pyridine ring, which in turn marginally reduces the electrophilic character of the sulfur atom in the sulfonyl fluoride group at the 3-position.

The table below illustrates the expected relative reactivity of substituted pyridine-3-sulfonyl fluorides based on the electronic nature of the substituent at the 5-position.

| Substituent at 5-Position | Electronic Effect | Expected Relative Reactivity toward Nucleophiles |

|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Highest |

| -CN (Cyano) | Strongly Electron-Withdrawing | High |

| -Cl (Chloro) | Weakly Electron-Withdrawing (Inductive) | Moderate-High |

| -H (Hydrogen) | Neutral (Reference) | Moderate |

| -CH₃ (Methyl) | Weakly Electron-Donating | Moderate-Low |

| -OCH₃ (Methoxy) | Strongly Electron-Donating (Resonance) | Low |

Stability Considerations in Reaction Media

Hydrolytic Stability of Sulfonyl Fluorides in Research Conditions

A defining characteristic of sulfonyl fluorides, including heteroaromatic variants like this compound, is their notable stability in aqueous media compared to other sulfonyl halides, particularly sulfonyl chlorides. mdpi.comnih.gov This hydrolytic stability is a direct consequence of the strong, highly polarized sulfur-fluorine (S-F) bond, which is approximately 40 kcal mol⁻¹ stronger than the sulfur-chlorine (S-Cl) bond. acs.org This inherent stability allows sulfonyl fluorides to be employed in a variety of synthetic conditions, including aqueous and biological environments, where sulfonyl chlorides would rapidly decompose. acs.orgresearchgate.netnih.gov

Research has shown that the stability of the S-F bond is influenced by both electronic and steric factors. researchgate.netnih.gov While generally stable, the rate of hydrolysis can be affected by the substituents on the aromatic ring. Electron-withdrawing groups can increase the rate of hydrolysis by making the sulfur atom more electrophilic and thus more susceptible to attack by water. Conversely, electron-donating and sterically bulky groups can enhance stability. For instance, studies on various aryl sulfonyl fluorides have demonstrated that 2,4,6-trisubstituted models exhibit the highest in vitro metabolic and hydrolytic stability. researchgate.netnih.gov

Despite their general robustness, some substituted aryl-sulfonyl fluorides can exhibit limited stability in buffers at physiological pH. nih.gov However, they are significantly more stable than their sulfonyl chloride counterparts, which can undergo facile reductive failure to S(IV) species in the presence of water. nih.gov This balance of stability and latent reactivity is a key feature that makes sulfonyl fluorides valuable tools in chemical biology and drug discovery. researchgate.netacs.orgenamine.net

The following table summarizes the general hydrolytic stability profile of sulfonyl fluorides under different conditions.

| Condition | General Stability of Ar-SO₂F / HetAr-SO₂F | Comparison with Ar-SO₂Cl |

|---|---|---|

| Neutral Aqueous Buffer (e.g., PBS) | Generally stable, with half-life dependent on substitution pattern researchgate.netnih.gov | Rapidly hydrolyzes |

| Acidic Conditions (Aqueous) | High stability; sulfonyl fluoride moiety can withstand acidic Boc-deprotection acs.org | Hydrolyzes |

| Basic Conditions (Aqueous) | Less stable than in neutral or acidic media; hydrolysis is accelerated | Very rapid hydrolysis/decomposition |

| Storage (Benchtop) | Generally high benchtop stability acs.org | Prone to degradation, especially in the presence of moisture |

Resistance to Reduction and Oxidation under Synthetic Conditions

The sulfonyl fluoride group is remarkably robust and displays significant resistance to both reduction and oxidation under a wide range of standard synthetic conditions. mdpi.comacs.org This stability is a key advantage over other sulfonyl derivatives, such as sulfonyl chlorides, which are more susceptible to reduction of the sulfur(VI) center. nih.govacs.org

The strong S-F bond contributes to the thermodynamic stability of the sulfonyl fluoride moiety, making it resistant to cleavage by common reducing agents. mdpi.comacs.org This allows for chemical manipulations on other parts of a molecule containing a sulfonyl fluoride group without affecting its integrity. For example, synthetic strategies can exploit the robust nature of sulfonyl fluorides, which can withstand conditions like Boc-deprotection, before their reactivity is "unlocked" for subsequent transformations. acs.org

Similarly, the sulfur(VI) center in a sulfonyl fluoride is in its highest oxidation state and is generally inert to further oxidation. Many synthetic methods for preparing sulfonyl fluorides involve strong oxidizing conditions to form the sulfonyl group from precursors like thiols or disulfides, underscoring the stability of the final product to oxidants. acs.orgnih.gov The development of electrochemical methods for sulfonyl fluoride synthesis, which involve anodic oxidation, further highlights the group's compatibility with oxidative environments. acs.orgnih.gov This resistance to common redox reagents makes sulfonyl fluorides highly versatile functional groups for multi-step synthesis, enabling their incorporation early in a synthetic route. researchgate.net

The table below provides an overview of the stability of the sulfonyl fluoride group to various classes of common synthetic reagents.

| Reagent Class | Examples | Stability of Sulfonyl Fluoride Group |

|---|---|---|

| Common Reducing Agents | H₂, Pd/C; NaBH₄; LiAlH₄ | Generally High |

| Common Oxidizing Agents | m-CPBA; H₂O₂; KMnO₄ | High |

| Strong Acids | TFA; HCl | High acs.org |

| Organometallic Reagents | Grignard reagents; Organolithiums | Generally stable at low temperatures, can react under forcing conditions |

| Transition-Metal Catalysis | Pd, Ni, Cu catalysts for cross-coupling | Generally resistant to bond cleavage mdpi.com |

Computational and Theoretical Studies on Pyridine Sulfonyl Fluorides

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and inherent reactivity of 5-Methylpyridine-3-sulfonyl fluoride (B91410). These calculations provide a detailed picture of how the electron density is distributed across the molecule, which in turn governs its chemical behavior.

The pyridine (B92270) ring, being an electron-deficient aromatic system, acts as an inductive electron-withdrawing group. This effect is crucial in modulating the reactivity of the sulfonyl fluoride moiety. The nitrogen atom in the pyridine ring significantly influences the electronic environment of the entire molecule. Furthermore, the methyl group at the 5-position introduces a mild electron-donating effect through hyperconjugation, which can subtly tune the reactivity of the compound.

Key electronic properties that can be calculated to predict reactivity include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For 5-Methylpyridine-3-sulfonyl fluoride, the MEP would show a highly positive potential around the sulfur atom of the sulfonyl fluoride group, indicating its susceptibility to nucleophilic attack. The nitrogen atom of the pyridine ring would exhibit a negative potential, highlighting its basic character.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy and distribution of the LUMO are particularly important for a molecule that acts as an electrophile. In this compound, the LUMO is expected to be localized primarily on the sulfonyl fluoride group, confirming it as the site of nucleophilic attack. The HOMO, conversely, would likely be distributed over the pyridine ring.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can quantify the charges on each atom, revealing the electrophilic nature of the sulfur atom and the nucleophilic character of the fluorine and oxygen atoms.

| Calculated Property | Predicted Influence on this compound |

| Molecular Electrostatic Potential (MEP) | Highly positive potential around the sulfur atom, indicating a primary site for nucleophilic attack. |

| Frontier Molecular Orbitals (FMOs) | LUMO localized on the sulfonyl fluoride group, confirming its electrophilic nature. |

| Natural Bond Orbital (NBO) Charges | Significant positive charge on the sulfur atom, further highlighting its electrophilicity. |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating the most likely mechanistic pathways. For reactions involving this compound, computational studies can help to identify transition states, intermediates, and the associated energy barriers.

A common reaction of sulfonyl fluorides is their reaction with nucleophiles, such as amines or alcohols. Computational studies on analogous systems have revealed two primary mechanistic possibilities for this nucleophilic substitution at the sulfur atom:

Direct Substitution (SN2-like): In this pathway, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the fluoride leaving group. This is often a concerted process.

Elimination-Addition: This pathway involves the formation of a transient, highly reactive sulfene (B1252967) intermediate (SO2) through the elimination of hydrogen fluoride, followed by the addition of the nucleophile to the sulfene.

Computational modeling, through techniques like searching for transition states and calculating reaction energy profiles, can determine which of these pathways is more favorable for a given set of reactants and conditions. For this compound, the electron-withdrawing nature of the pyridine ring would likely favor the direct substitution pathway by stabilizing the developing negative charge in the transition state.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying reactions in complex environments, such as in the active site of an enzyme. These methods treat the reacting species with a high level of quantum mechanical theory, while the surrounding environment (e.g., protein and solvent) is described with a more computationally efficient molecular mechanics force field. This approach has been successfully used to model the sulfonylation of amino acid residues in proteins by aromatic sulfonyl fluorides.

Prediction of Reactivity and Selectivity in Catalytic Systems

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions in the presence of catalysts. This is particularly relevant for reactions involving this compound, where catalysts can be employed to enhance reaction rates and control the outcome.

Machine Learning in Reactivity Prediction:

A significant advancement in this area is the use of machine learning (ML) models. These models can be trained on large datasets of experimental reaction outcomes, combined with computed molecular descriptors for the reactants, reagents, and catalysts. By learning the complex relationships between these features and the reaction yield or selectivity, the ML model can then predict the outcome for new, untested combinations.

For instance, in the context of deoxyfluorination reactions using pyridine sulfonyl fluorides, ML models have been successfully developed to predict the optimal combination of sulfonyl fluoride, base, and substrate to achieve the highest yield. The descriptors used in these models can include a variety of calculated properties, such as:

Steric parameters: Describing the size and shape of the molecules.

Electronic parameters: Such as atomic charges, dipole moments, and HOMO/LUMO energies.

Topological indices: That encode information about the connectivity of the atoms.

| Computational Approach | Application to this compound | Predicted Outcome |

| Machine Learning Models | Predicting optimal conditions for a specific transformation. | High-yielding reaction conditions for a given substrate. |

| DFT Calculations | Elucidating the mechanism of catalyst action. | Understanding the role of the catalyst in lowering activation barriers. |

| Virtual Screening | Identifying the most effective catalyst from a library of candidates. | A short-list of promising catalysts for experimental validation. |

Computational Screening of Catalysts:

Computational chemistry also enables the virtual screening of potential catalysts. By calculating the energy profiles for a reaction with a range of different catalysts, it is possible to identify those that are most likely to be effective. This can significantly reduce the experimental effort required to discover new and improved catalytic systems. For reactions involving this compound, this could involve screening different Lewis bases or organocatalysts to find those that most effectively activate the sulfonyl fluoride group towards nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations of Intermediates

The three-dimensional shape (conformation) of molecules, especially reaction intermediates, can have a profound impact on the course of a chemical reaction. Computational methods provide powerful tools to explore the conformational landscape of these transient species.

Conformational Analysis:

For intermediates derived from this compound, such as the trigonal bipyramidal intermediate in a nucleophilic substitution reaction, conformational analysis can reveal the most stable arrangements of the atoms. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation.

Studies on related aromatic sulfonyl compounds have shown that the orientation of the sulfonyl group with respect to the aromatic ring is a key conformational feature. For this compound, the interaction between the sulfonyl group and the nitrogen atom of the pyridine ring, as well as the methyl group, will influence the preferred conformation. Understanding these conformational preferences is crucial, as they can affect the accessibility of the reactive center and the stereochemical outcome of the reaction.

Molecular Dynamics Simulations:

While conformational analysis provides a static picture of the low-energy structures, molecular dynamics (MD) simulations offer a dynamic view of how these intermediates behave over time in a given environment (e.g., in a solvent). MD simulations solve Newton's equations of motion for all the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

From an MD simulation, it is possible to:

Observe conformational changes and the transitions between different conformations.

Study the interactions between the intermediate and solvent molecules.

Calculate thermodynamic properties, such as free energies of activation.

For a reaction involving this compound, MD simulations could be used to study the stability of a key intermediate in solution, providing insights into its lifetime and its propensity to undergo further reaction. This dynamic perspective is essential for a complete understanding of the reaction mechanism.

Analytical and Characterization Methodologies in Academic Research

Spectroscopic Analysis in Research Contexts (NMR, IR, and Mass Spectrometry)

Spectroscopic techniques are indispensable tools for the elucidation of the molecular structure of 5-Methylpyridine-3-sulfonyl fluoride (B91410). Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides detailed information about the atomic connectivity and chemical environment within the molecule. Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present, while mass spectrometry determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the methyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions relative to the sulfonyl fluoride and methyl substituents.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the pyridine ring carbons would be influenced by the electron-withdrawing sulfonyl fluoride group and the electron-donating methyl group.

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for the characterization of sulfonyl fluorides. It would exhibit a signal characteristic of the fluorine atom attached to the sulfur, and its chemical shift would provide information about the electronic environment of the sulfonyl fluoride moiety.

Infrared (IR) Spectroscopy: The IR spectrum of 5-Methylpyridine-3-sulfonyl fluoride would display characteristic absorption bands for the sulfonyl fluoride group, typically in the regions of 1410-1450 cm⁻¹ (asymmetric stretching) and 1210-1240 cm⁻¹ (symmetric stretching) for the S=O bonds, and a band for the S-F bond. Vibrations associated with the pyridine ring and the C-H bonds of the methyl group would also be present.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons on the pyridine ring and a signal for the methyl group protons. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring and the methyl group. |

| ¹⁹F NMR | A characteristic signal for the fluorine atom of the sulfonyl fluoride group. |

| IR Spectroscopy | Characteristic absorption bands for S=O and S-F stretching vibrations. |

| Mass Spectrometry | Determination of the molecular weight and confirmation of the elemental composition. |

Chromatographic Purification and Separation Techniques (Column Chromatography, TLC)

In the synthesis of this compound, purification is a critical step to isolate the target compound from starting materials, byproducts, and other impurities. Chromatographic techniques are the primary methods employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent chamber. The separation of components is visualized, often under UV light, allowing for a qualitative assessment of the reaction's completeness and the purity of the product.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the standard technique. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A carefully selected solvent system (eluent) is then passed through the column, and the different components of the mixture travel down the column at different rates, allowing for their separation and collection as distinct fractions. The purity of the collected fractions is typically verified by TLC.

| Technique | Application in Research |

|---|---|

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and determining optimal solvent conditions for purification. |

| Column Chromatography | Purification of the crude product to obtain high-purity this compound. |

X-ray Crystallography for Precise Structural Elucidation of Synthetic Products or Intermediates

This technique is particularly valuable for confirming the regiochemistry of substituents on the pyridine ring and for understanding the spatial arrangement of the sulfonyl fluoride group relative to the rest of the molecule. The resulting crystal structure provides definitive proof of the compound's identity and can offer insights into intermolecular interactions in the solid state. While no specific crystallographic data for this compound has been reported in the reviewed literature, this method remains the gold standard for structural elucidation in chemical synthesis.

Future Research Directions and Unexplored Avenues for 5 Methylpyridine 3 Sulfonyl Fluoride

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

A primary objective for future research is the development of greener and more efficient synthetic pathways to 5-Methylpyridine-3-sulfonyl fluoride (B91410) and its derivatives. Traditional methods for synthesizing sulfonyl fluorides have often relied on harsh reagents or multi-step processes that are not ideal for large-scale production or environmentally conscious synthesis. sciencedaily.comnih.gov Future work should prioritize methods that improve atom economy, reduce waste, and utilize safer, more readily available starting materials.

Key areas for exploration include:

Direct Deoxyfluorination of Sulfonic Acids: Moving beyond two-step procedures that involve the in-situ formation of sulfonyl chlorides, direct deoxyfluorination of the corresponding 5-methylpyridine-3-sulfonic acid represents a more streamlined approach. nih.gov Research into bench-stable deoxyfluorination reagents like Xtalfluor-E® could provide milder reaction conditions suitable for the pyridine (B92270) scaffold. rsc.org

Electrochemical Synthesis: Flow electrochemistry offers a promising avenue for the synthesis of sulfonyl fluorides from thiols or disulfides. researchgate.net Applying this technology to the synthesis of 5-Methylpyridine-3-sulfonyl fluoride could enable a rapid, scalable, and reagent-minimal process that operates at room temperature and atmospheric pressure. researchgate.net

Catalytic Routes from Aryl Halides and Boronic Acids: Developing catalytic systems that can directly convert more common starting materials, such as 5-chloro-3-methylpyridine or 5-methylpyridine-3-boronic acid, into the target sulfonyl fluoride would be highly valuable. mdpi.commdpi.com Recent progress in bismuth-catalyzed fluorosulfonylation of boronic acids demonstrates a viable path, eliminating the need for pre-functionalization of the sulfur moiety. mdpi.comnih.gov

Photocatalytic Methods: The use of photoredox catalysis to convert starting materials like diazonium salts or diaryliodonium salts into sulfonyl fluorides presents a mild and efficient strategy. nih.govrsc.org Investigating these pathways for the pyridine system could leverage visible light energy to drive the desired transformation under gentle conditions. researchgate.net

| Synthetic Strategy | Potential Starting Material | Key Reagents/Conditions | Anticipated Advantages |

|---|---|---|---|

| Direct Deoxyfluorination | 5-Methylpyridine-3-sulfonic acid | Xtalfluor-E®, Thionyl fluoride | Reduces step count, avoids sulfonyl chloride intermediate. nih.govrsc.org |

| Electrochemical Synthesis | 3-Mercapto-5-methylpyridine | Potassium fluoride, flow reactor | High speed, scalability, minimal reagents, room temperature operation. researchgate.net |

| Bismuth Catalysis | 5-Methylpyridine-3-boronic acid | Bi(III) catalyst, SO₂, Selectfluor | Direct conversion from common boronic acids, mild conditions. mdpi.com |

| Photocatalysis | 5-Methyl-3-pyridinediazonium salt | Photocatalyst (e.g., Ru(bpy)₃²⁺), DABSO, NFSI | Mild, visible-light driven, good functional group tolerance. nih.gov |

Exploration of Unconventional Reactivity Modes and Novel Catalytic Systems

While the SuFEx reaction is the hallmark of sulfonyl fluoride reactivity, recent studies have begun to challenge the paradigm of the S-F bond's inertness, revealing unconventional reaction pathways. imperial.ac.uk A significant future direction is to explore this nascent reactivity for this compound, which could dramatically expand its utility as a synthetic building block.

Future research avenues include:

Defluorosulfonylative Coupling Reactions: Investigating the ability of the entire -SO₂F group to act as a leaving group in transition-metal-catalyzed cross-coupling reactions is a key frontier. imperial.ac.uk Establishing conditions where this compound can participate in Suzuki-Miyaura or similar couplings would transform it from a simple connector into a versatile pyridine-functionalizing reagent.

Radical-Mediated Transformations: The generation of fluorosulfonyl radicals offers a concise and efficient route to various sulfonyl fluorides. rsc.org The inverse, exploring the reactivity of radicals generated from this compound, remains an underexplored area that could lead to novel C-C or C-heteroatom bond formations.

Organocatalysis and Photoredox Catalysis: The development of new catalytic systems is crucial for unlocking novel reactivity. merckmillipore.com Research into metal-free organocatalytic or photoredox systems could enable transformations of the sulfonyl fluoride group or the pyridine ring that are inaccessible with traditional thermal methods, offering milder conditions and unique selectivity. researchgate.netmerckmillipore.com

| Catalytic System | Potential Transformation | Significance for this compound |

|---|---|---|

| Transition-Metal Catalysis (e.g., Pd, Ni) | Defluorosulfonylative Cross-Coupling | Enables use as a building block for biaryl synthesis, with the SO₂F group as a leaving group. imperial.ac.uk |

| Photoredox Catalysis | Radical-based functionalization | Allows for novel bond formations under mild, light-driven conditions. nih.govmerckmillipore.com |

| Electrocatalysis | Redox-neutral transformations | Provides alternative activation modes for the sulfonyl fluoride or pyridine moiety. researchgate.netmerckmillipore.com |

| Organocatalysis | Metal-free amidation/functionalization | Offers sustainable and potentially novel selectivity in derivatization reactions. merckmillipore.comscilit.com |

Expansion of Applications in Advanced Organic Synthesis Beyond Current Scope

The applications of sulfonyl fluorides, while prominent in chemical biology and materials science, can be significantly broadened. researchgate.netresearchgate.net For this compound, its unique heteroaromatic structure presents opportunities in specialized areas of organic synthesis.

Future applications to be explored:

Medicinal Chemistry and Chemical Biology: Beyond its use as a covalent warhead for protein labeling, the 5-methylpyridine scaffold can be incorporated into more complex molecular probes and drug candidates. rsc.orgrsc.org For instance, developing sulfonyl fluoride probes based on this scaffold could advance the discovery of modulators for specific biological targets like cereblon. rsc.org

Synthesis of Complex Heterocycles: Leveraging the unconventional reactivity of the sulfonyl fluoride group could enable its use in cascade or cycloaddition reactions to construct novel, complex polycyclic heterocyclic systems containing the methylpyridine motif. researchgate.net

Materials Science: The robust nature of the sulfonyl fluoride group makes it an excellent anchor for surface modification or a key component in the synthesis of advanced polymers. nih.gov The incorporation of the polar, functional 5-methylpyridine unit could impart unique properties (e.g., conductivity, solubility, metal-binding) to these materials.

Interdisciplinary Research with Computational Chemistry for Predictive Synthesis

The integration of computational chemistry offers a powerful tool to accelerate research and guide experimental design. nih.gov Applying computational methods to this compound can provide deep mechanistic insights and predict reactivity, properties, and optimal synthetic conditions.

Key interdisciplinary approaches include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other methods to model reaction pathways can help understand and optimize both new synthetic routes and unconventional reactivity modes. nih.gov For example, computational studies can clarify the role of catalysts, such as in Bi(III)-mediated fluorosulfonylation, and predict reaction barriers. nih.gov

Rational Catalyst Design: Computational screening can identify more efficient or selective catalysts for transformations involving this compound, reducing the need for extensive empirical optimization.

Predictive Structure-Activity Relationships (QSAR): For applications in medicinal chemistry, computational tools can model the interactions of this compound derivatives with biological targets. rsc.org This allows for the rational design of new molecules with enhanced potency or selectivity before their synthesis is undertaken. rsc.org

Analysis of Non-covalent Interactions: Hirshfeld surface analysis and other computational techniques can be used to understand the solid-state packing and intermolecular interactions of derivatives, which is crucial for crystal engineering and materials design. nih.gov

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidate transition states and intermediates to optimize synthetic routes. nih.govresearchgate.net |

| Molecular Docking & Dynamics | Drug Discovery | Predict binding modes and affinity of derivatives to protein targets. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Develop models that correlate chemical structure with biological activity to guide lead optimization. rsc.org |

| Hirshfeld Surface Analysis | Materials Science | Analyze and predict crystal packing and intermolecular forces for materials design. nih.gov |

Q & A

Q. What are the established synthetic pathways for 5-Methylpyridine-3-sulfonyl fluoride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sulfonation of 5-methylpyridine followed by halogen exchange. For fluorination, anhydrous potassium fluoride (KF) in polar aprotic solvents like sulfolane is commonly used, as seen in trifluoromethylpyridine derivative synthesis . Key steps include:

- Sulfonation : Introduce the sulfonyl group at the 3-position using chlorosulfonic acid.

- Fluorination : Replace chloride with fluoride via nucleophilic substitution under controlled temperature (80–100°C) to minimize byproducts.

- Purification : Column chromatography or recrystallization improves yield and purity.

Optimization involves adjusting solvent polarity, stoichiometry, and reaction time. For example, excess KF (2.5 eq.) enhances fluorination efficiency .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H NMR (pyridine ring protons: δ 7.5–8.5 ppm), ¹³C NMR (sulfonyl carbon: ~120 ppm), and ¹⁹F NMR (sulfonyl fluoride: ~60 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−F]⁺) with ppm-level accuracy .

- Infrared Spectroscopy : Identify S=O (1350–1200 cm⁻¹) and S-F (800–700 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent, temperature, catalysts). Systematic approaches include:

- Comparative Kinetic Studies : Measure reaction rates under controlled variables (pH, solvent polarity) to identify rate-limiting steps.

- Computational Modeling : Use DFT calculations to predict reactive sites and transition states (e.g., Fukui indices for electrophilicity) .

- Byproduct Analysis : LC-MS or GC-MS to trace side reactions (e.g., hydrolysis to sulfonic acid) .

For example, conflicting nucleophilic substitution rates may stem from solvent effects—polar aprotic solvents (DMF) favor fluoride displacement over protic solvents .

Q. What strategies enable the use of this compound as a warhead in covalent enzyme inhibitors?

- Methodological Answer : Sulfonyl fluorides are prized for their selective reactivity with serine/threonine residues. Methodological considerations include:

- Target Validation : Screen enzyme active sites for nucleophilic residues (e.g., catalytic triads in proteases) .

- Kinetic Assays : Measure inactivation rates (kinact/KI) under physiological pH (7.4) to assess potency.

- Stability Profiling : Test hydrolytic stability in buffer vs. plasma to optimize pharmacokinetics .

Structural analogs, such as (6-chloropyridin-3-yl)methanesulfonyl fluoride, demonstrate similar reactivity patterns .

Q. How can researchers mitigate safety risks when handling this compound?

- Methodological Answer : While no direct safety data is available for this compound, sulfonyl fluorides are generally toxic and moisture-sensitive. Best practices include:

- Controlled Environment : Use gloveboxes or fume hoods to prevent hydrolysis.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Waste Management : Quench reactions with aqueous bicarbonate before disposal.

Structural analogs like pyridine-3-sulfonyl chloride require similar precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.